Benzoic acid, 5-(aminosulfonyl)-2-chloro-

Description

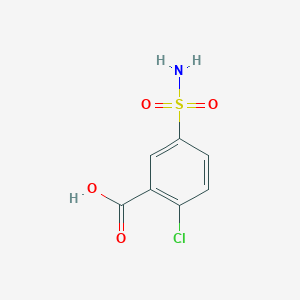

The compound "Benzoic acid, 5-(aminosulfonyl)-2-chloro-" is more commonly recognized by its pharmacological name Furosemide, a potent loop diuretic. Despite the "2-chloro" designation in the query, structural data from multiple sources () confirm that the chlorine substituent is located at the 4-position of the benzoic acid core. Its IUPAC name is 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid, with molecular formula C₁₂H₁₁ClN₂O₅S and molecular weight 330.74 g/mol .

Furosemide inhibits the Na⁺/K⁺/2Cl⁻ cotransporter in the ascending loop of Henle, promoting excretion of sodium, chloride, and water. It is clinically used to treat edema, hypertension, and congestive heart failure .

Properties

IUPAC Name |

2-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDSANAOYPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059144 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-04-1 | |

| Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 2-chloro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides. This activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair.

Mode of Action

The compound interacts with its target, the M1 subunit of RNR, through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site. The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding.

Biochemical Pathways

The interaction of 2-chloro-5-sulfamoylbenzoic acid with RNR affects the biochemical pathway of de novo synthesis of dNTPs. By inhibiting RNR, the compound disrupts the conversion of ribonucleotides to 2′-deoxyribonucleotides, thereby affecting DNA replication and repair.

Result of Action

The molecular and cellular effects of 2-chloro-5-sulfamoylbenzoic acid’s action are primarily related to its inhibition of RNR. This inhibition disrupts the production of dNTPs, which are essential for DNA replication and repair. As a result, the compound can potentially exert anticancer effects by hindering the proliferation of cancer cells.

Biological Activity

Benzoic acid, 5-(aminosulfonyl)-2-chloro- (CAS Number: 97-04-1), is a chemical compound with the molecular formula CHClNOS. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 235.64 g/mol

- LogP : 0.481

- InChI Key : LWDSANAOYPHQAW-UHFFFAOYSA-N

Biological Activity Overview

Benzoic acid derivatives often exhibit a range of biological activities. The specific compound in focus has been studied for its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that benzoic acid, 5-(aminosulfonyl)-2-chloro- demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by MDPI evaluated the compound's effectiveness against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Enterococcus faecium E5 | 15 |

| Staphylococcus aureus ATCC 6538 | 8 |

| Bacillus subtilis ATCC 6683 | 9 |

These results suggest that the compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which benzoic acid, 5-(aminosulfonyl)-2-chloro- exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study published in MDPI highlighted that compounds similar to benzoic acid, 5-(aminosulfonyl)-2-chloro- showed moderate antibacterial effects against Gram-positive strains. The research indicated that modifications to the chemical structure could enhance antibacterial efficacy while reducing toxicity . -

Evaluation of Antibiofilm Activity :

Another aspect explored was the antibiofilm activity of the compound. Research demonstrated that while some derivatives did not interfere with biofilm formation, benzoic acid, 5-(aminosulfonyl)-2-chloro- exhibited moderate antibiofilm activity against Staphylococcus aureus . The Minimum Biofilm Eradication Concentration (MBEC) was determined to be around 125 µg/mL. -

Pharmacokinetics and Drug Development :

The pharmacokinetic profile of benzoic acid derivatives suggests favorable absorption characteristics, making them suitable candidates for drug formulation. The use of reverse phase high-performance liquid chromatography (HPLC) has been established for analyzing this compound, indicating its potential in pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

Benzoic acid derivatives have been extensively studied for their potential therapeutic effects. The compound 5-(aminosulfonyl)-2-chloro- has been identified as having various pharmacological properties:

Analytical Applications

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A notable application involves:

- HPLC Methodology : Research indicates that benzoic acid, 5-(aminosulfonyl)-2-chloro-, can be separated using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies . The adaptability of this technique allows for the isolation of impurities and analysis of compound stability.

Synthetic Chemistry

In synthetic chemistry, benzoic acid derivatives serve as intermediates in the preparation of more complex molecules:

- Synthesis Pathways : The synthesis of benzoic acid derivatives often involves diazotization and subsequent reactions with amines or sulfonyl chlorides. Such methodologies are crucial for developing new pharmaceuticals with enhanced efficacy and safety profiles .

Case Studies and Research Findings

Several studies highlight the utility of benzoic acid derivatives in drug development:

- Case Study on Lipid Lowering : A study demonstrated that certain benzoic acid derivatives significantly reduced cholesterol levels in animal models. This finding supports the hypothesis that 5-(aminosulfonyl)-2-chloro- could be explored further for its hypolipemic properties .

- HPLC Application Case : In a laboratory setting, researchers successfully utilized HPLC to analyze the stability of benzoic acid, 5-(aminosulfonyl)-2-chloro-, under various conditions. The results indicated that the compound maintains integrity over extended periods when stored correctly, suggesting potential for long-term pharmaceutical formulations .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and pharmacological differences between Furosemide and analogous sulfonamide-containing benzoic acid derivatives:

<sup>a</sup> Log P values indicate lipid solubility; higher values suggest better membrane permeability.

Mechanism and Efficacy

- Loop Diuretics (Furosemide vs. Bumetanide): Furosemide and Bumetanide both target the Na⁺/K⁺/2Cl⁻ cotransporter, but Bumetanide’s phenoxy and butylamino groups enhance its potency and bioavailability . Bumetanide is effective at lower doses (1 mg vs. 20–80 mg for Furosemide) in renal impairment .

- Thiazide Derivatives (Metolazone):

Metolazone acts on the distal convoluted tubule, inhibiting Na⁺/Cl⁻ reabsorption. Unlike loop diuretics, it reduces calcium excretion, making it suitable for hypercalciuria . - Carbonic Anhydrase Inhibitors (2,4-Dichloro-5-sulfamoylbenzoic acid):

The dichloro-substituted analog inhibits carbonic anhydrase isoforms (CAH1/2), altering bicarbonate reabsorption. This mechanism is less potent in diuresis compared to loop diuretics .

Physicochemical Properties

Clinical and Toxicological Profiles

- Side Effects:

- Metabolism: The 4-chloro substituent in Furosemide slows hepatic metabolism, prolonging its half-life (~2 hours) compared to Bumetanide (~1 hour) .

Preparation Methods

Reaction Mechanism

Diazotization initiates with the formation of a diazonium salt under acidic conditions (HCl) using sodium nitrite (NaNO). The subsequent Sandmeyer-type reaction replaces the diazo group with chlorine via catalysis by metal chlorides (e.g., CuCl, FeCl). The choice of catalyst significantly influences yield and purity. For example, CuCl facilitates smooth substitution at 0–5°C, while FeCl requires slightly elevated temperatures (25–40°C).

Table 1: Representative Reaction Conditions and Yields

Industrial Scale-Up Considerations

Scalability challenges include managing exothermic diazotization and ensuring consistent chlorination. A Thieme Connect study on analogous compounds highlights the use of glass-lined reactors for corrosion resistance and precise temperature control (±2°C). For instance, a 1,000 L reactor charged with 31% HCl and NaNO achieved 85% yield by maintaining strict stoichiometric ratios (1:1.1 amine:nitrite).

Intermediate Synthesis via Sulfonyl Chlorides

The preparation of 2-amino-5-sulfamoylbenzoic acid intermediates is critical. Two primary routes dominate:

Chlorosulfonation of Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) undergoes chlorosulfonation with chlorosulfonic acid (HSOCl) at 80–90°C to yield 2-amino-5-chlorosulfonylbenzoic acid. This intermediate is highly reactive and requires immediate use to avoid hydrolysis.

Amine Sulfamation Reactions

The chlorosulfonyl intermediate reacts with amines (e.g., cis-3,5-dimethylpiperidine) in acetone/water mixtures. Alkaline conditions (NaOH) deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride. For example, combining 3.0 g cis-3,5-dimethylpiperidine hydrochloride with 6-chlorosulfonylisotoic anhydride in acetone yielded 2.1 g (70%) of the sulfamoyl intermediate after chromatography.

Metal Chloride Catalysts and Their Roles

Catalyst selection dictates reaction efficiency and regioselectivity. Comparative studies from the patent reveal:

Table 2: Catalyst Performance in Chlorination

| Catalyst | Reaction Time (hr) | Byproduct Formation | Preferred Application |

|---|---|---|---|

| CuCl | 1.5 | Low | Industrial-scale synthesis |

| FeCl | 2.0 | Moderate | High-purity lab-scale |

| SnCl | 3.0 | High | Specialty derivatives |

CuCl emerges as optimal for large-scale processes due to faster kinetics and minimal side reactions. FeCl, however, excels in producing high-purity material post-recrystallization.

Comparative Analysis of Synthetic Routes

Two dominant pathways are contrasted below:

Table 3: Route Comparison

| Parameter | Diazotization-Chlorination | Direct Sulfamation |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Step Count | 3 | 2 |

| Overall Yield | 75–85% | 60–70% |

| Scalability | Excellent | Limited |

The diazotization route is favored industrially despite its multi-step nature due to superior yields and reproducibility.

Process Optimization and Yield Enhancement

Key strategies include:

-

Stoichiometric Precision : A 10–20% excess of metal chloride minimizes unreacted diazonium salt.

-

Temperature Gradients : Gradual warming (5°C increments) during chlorination reduces decomposition.

-

Purification Techniques : Silica gel chromatography (benzene/5% acetic acid) resolves sulfonic acid impurities, achieving >98% purity.

Challenges in Synthesis and Purity Control

-

Amine Displacement : The chloro substituent may undergo unintended substitution by amines during sulfamation. This is mitigated by using bulky amines (e.g., hexamethyleneimine) and low temperatures.

-

Acid Hydrolysis : The sulfamoyl group is susceptible to acidic cleavage. Neutral pH during workup preserves functionality .

Q & A

Basic Research Questions

Q. How can the identity of 5-(aminosulfonyl)-2-chloro-benzoic acid be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Compare the sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) absorption bands (e.g., ~1350 cm⁻¹ for S=O stretching and ~1700 cm⁻¹ for C=O) to reference data .

- NMR : Analyze proton and carbon shifts to confirm substituent positions (e.g., chlorine at C2, sulfonamide at C5).

- HPLC-MS : Verify molecular weight (330.74 g/mol) and purity using high-performance liquid chromatography coupled with mass spectrometry .

Q. What are the optimal synthetic routes for 5-(aminosulfonyl)-2-chloro-benzoic acid?

- Methodological Answer :

- Step 1 : Start with 2-chloro-5-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .

- Step 2 : Sulfonate the amine using chlorosulfonic acid to introduce the sulfonamide group.

- Step 3 : Purify via recrystallization in acidic aqueous ethanol (pH ~4–5) to isolate the final product .

- Yield Optimization : Monitor reaction intermediates using TLC and adjust stoichiometry to minimize side products (e.g., over-sulfonation) .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer :

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) at 10–20 mM concentrations. Pre-dissolve in DMSO for cell culture studies, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

- pH-Dependent Solubility : Use buffered solutions (pH 7.4 for physiological conditions) to enhance solubility via ionization of the carboxylic acid group .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine vs. methyl groups) impact pharmacological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 5-(aminosulfonyl)-2-methyl-benzoic acid) and test sodium-chloride cotransport inhibition in renal tubule cell lines.

- In Vitro Assays : Use radiolabeled ²²Na⁺/³⁶Cl⁻ to quantify ion transport inhibition. Compare IC₅₀ values to establish substituent effects .

- Data Interpretation : Chlorine’s electron-withdrawing nature enhances sulfonamide acidity, potentially improving target binding .

Q. How can conflicting solubility data in literature be resolved during formulation?

- Methodological Answer :

- Controlled Crystallization : Recrystallize the compound under varying conditions (e.g., solvent polarity, cooling rates) to isolate polymorphs. Characterize using XRD and DSC to correlate crystal forms with solubility .

- Co-Solvent Screening : Test binary solvent systems (e.g., PEG-400/water) to improve solubility while maintaining stability .

Q. What analytical challenges arise in quantifying trace impurities (e.g., sulfonic acid derivatives)?

- Methodological Answer :

- HPLC Method Development : Use a C18 column with a gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm and confirm structures via LC-MS/MS .

- Limit of Detection (LOD) : Validate the method to detect impurities ≤0.1% (w/w), adhering to ICH Q3A guidelines .

Q. How does the compound’s stability vary under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC:

- Hydrolysis : Check for cleavage of the sulfonamide group in acidic/basic conditions.

- Oxidation : Use H₂O₂ to simulate oxidative stress .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use amber glassware to mitigate photodegradation .

Q. What in vivo models are appropriate for studying renal excretion mechanisms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.